molecular formula C23H26ClN7O4 B1192184 Avanafil Metabolite M4

Avanafil Metabolite M4

Numéro de catalogue B1192184
Poids moléculaire: 499.96
Clé InChI: STICMRYZQZNHAV-JKSUJKDBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Avanafil metabolite M4 is a major active metabolite of the phosphodiesterase 5 (PDE5) inhibitor avanafil. Avanafil is metabolized by the cytochrome P450 (CYP450) isoforms CYP3A4 and CYP2C to the major metabolites avanafil metabolite M4 and avanafil metabolite M16 as well as minor metabolites. Avanafil metabolite M4 inhibits PDE5 with 18% of the potency of avanafil.

Applications De Recherche Scientifique

  • Transdermal Drug Delivery Systems :

    • Ahmed and Badr-Eldin (2019) developed an avanafil-loaded invasomal transdermal film to enhance its transdermal permeation and bioavailability. They highlighted the challenges with oral bioavailability due to reduced water solubility and presystemic metabolism of Avanafil. Their optimized formulation showed a more than four-fold increase in relative bioavailability compared to raw Avanafil film, suggesting potential in transdermal drug delivery systems (Ahmed & Badr-Eldin, 2019).
  • Quantitative Determination and Degradation Product Analysis :

    • Can (2018) developed new liquid chromatography methods for the quantitative determination of Avanafil and qualitative determination of its degradation products. The study provides valuable insights for quality control in pharmaceutical preparations, including the identification of a novel oxidation-based degradation product of Avanafil (Can, 2018).
  • Pharmacokinetic Studies :

    • Kammoun, Khedr, and Ahmed (2020) described a method for analyzing Avanafil and its metabolites in rat plasma and brain, focusing on pharmacokinetics and bioavailability. This study is significant in understanding the drug's effectiveness and side effects (Kammoun, Khedr, & Ahmed, 2020).
  • Solid Lipid Nanoparticles for Drug Delivery :

    • Kurakula, Ahmed, Fahmy, and Ahmed (2016) worked on formulating Avanafil in solid lipid nanoparticles (SLNs) for enhanced solubility and bioavailability. This research contributes to the development of alternative drug delivery systems for Avanafil (Kurakula, Ahmed, Fahmy, & Ahmed, 2016).
  • Stability-Indicating Method Development :

    • Patel and Kothari (2020) presented a detailed stability study of Avanafil using a High-Performance Liquid Chromatography (HPLC) method. They focused on Avanafil's stability under various environmental conditions, which is crucial for ensuring its safety and efficacy (Patel & Kothari, 2020).
  • Nanocomplex Formulations for Neuroprotective Effect :

    • Kurakula, Naveen, Patel, Manne, and Patel (2021) developed a nanocomplex formulation of Avanafil using antioxidants for a neuroprotective strategy in diabetic neuropathy. This research explores the use of Avanafil in a new therapeutic area, highlighting its potential beyond erectile dysfunction treatment (Kurakula, Naveen, Patel, Manne, & Patel, 2021).
  • Biodegradable Polymeric Nanoparticles :

    • Aldawsari, Fahmy, Abd-Allah, and Ahmed (2020) investigated Avanafil-loaded biodegradable nanoparticles to enhance its bioavailability. Their research signifies the importance of novel drug delivery systems in improving the pharmacokinetic profile of Avanafil (Aldawsari, Fahmy, Abd-Allah, & Ahmed, 2020).

Propriétés

Formule moléculaire

C23H26ClN7O4

Poids moléculaire

499.96

Nom IUPAC

4-[(3-chloro-4-methoxyphenyl)methylamino]-2-[(2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide

InChI

InChI=1S/C23H26ClN7O4/c1-35-19-4-3-14(7-18(19)24)9-27-21-17(22(34)28-11-20-25-5-2-6-26-20)10-29-23(30-21)31-12-16(33)8-15(31)13-32/h2-7,10,15-16,32-33H,8-9,11-13H2,1H3,(H,28,34)(H,27,29,30)/t15-,16+/m0/s1

Clé InChI

STICMRYZQZNHAV-JKSUJKDBSA-N

SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CC(CC4CO)O)Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Avanafil metabolite M4

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avanafil Metabolite M4
Reactant of Route 2
Avanafil Metabolite M4
Reactant of Route 3
Reactant of Route 3
Avanafil Metabolite M4
Reactant of Route 4
Avanafil Metabolite M4
Reactant of Route 5
Reactant of Route 5
Avanafil Metabolite M4
Reactant of Route 6
Avanafil Metabolite M4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.